Triuranium octaoxide

Description

Properties

CAS No. |

1344-59-8 |

|---|---|

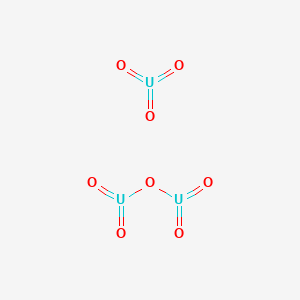

Molecular Formula |

O8U3 |

Molecular Weight |

842.08 g/mol |

InChI |

InChI=1S/8O.3U |

InChI Key |

IQWPWKFTJFECBS-UHFFFAOYSA-N |

Canonical SMILES |

O=[U](=O)=O.O=[U](=O)O[U](=O)=O |

physical_description |

Other Solid Olive green-black solid; [ATSDR ToxProfiles] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Triuranium Octaoxide (U₃O₈)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuranium octaoxide (U₃O₈), a key component in the nuclear fuel cycle, exhibits a complex crystallographic landscape with multiple polymorphs and phase transitions influenced by temperature and pressure. A thorough understanding of its crystal structure is paramount for predicting its behavior under various conditions, ensuring the safety and efficiency of nuclear applications, and informing the development of advanced materials. This technical guide provides a comprehensive overview of the crystal structure of U₃O₈, detailing its various phases, the experimental protocols for their analysis, and the logical workflows involved in their characterization.

Crystalline Phases of this compound

This compound is known to exist in several crystalline forms, with the most common being the α and β polymorphs. It also undergoes phase transitions to a hexagonal structure at elevated temperatures and a fluorite-type structure under high pressure.[1]

α-Triuranium Octaoxide (α-U₃O₈)

The most stable polymorph under ambient conditions is α-U₃O₈. It possesses an orthorhombic crystal structure.[1] The structure is comprised of layers of uranium and oxygen atoms, with oxygen bridges connecting uranium atoms in adjacent layers.[1] Within each layer, the uranium sites are coordinated to five oxygen atoms, resulting in a pentagonal bipyramidal geometry for each uranium atom, which is bonded to a total of seven oxygen atoms.[1]

High-Temperature Hexagonal Phase

Upon heating, α-U₃O₈ undergoes a phase transition to a hexagonal structure at approximately 350°C.[1]

β-Triuranium Octaoxide (β-U₃O₈)

β-U₃O₈ can be synthesized by heating α-U₃O₈ to 1350°C followed by slow cooling.[1] Similar to the alpha phase, it has a layered orthorhombic structure.[1] However, in β-U₃O₈, adjacent layers have different atomic arrangements.[1] The coordination environment of the uranium atoms in this polymorph is also distinct, featuring two uranium atoms with pentagonal bipyramidal coordination and one with a tetragonal bipyramidal coordination.[1]

High-Pressure Fluorite-Type Phase

At pressures exceeding 8.1 GPa, U₃O₈ transforms into a hyperstoichiometric fluorite-type cubic structure.[1] This phase transition is accompanied by a significant volume reduction of over 20%.[1] The resulting phase is notably denser than α-U₃O₈ and is stable under ambient conditions.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the primary phases of this compound.

Table 1: Lattice Parameters and Space Groups of U₃O₈ Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| α-U₃O₈ (Room Temp) | Orthorhombic | Amm2 | 6.72 | 11.97 | 4.15 | 90 | 90 | 90 | [1] |

| High-Temp. U₃O₈ (>350°C) | Hexagonal | P-62m | 6.79 | 6.79 | 4.13 | 90 | 90 | 120 | [1][2] |

| β-U₃O₈ | Orthorhombic | Cmcm | 7.07 | 11.45 | 8.30 | 90 | 90 | 90 | [1] |

| High-Pressure Phase (>8.1 GPa) | Cubic | Fluorite-type | - | - | - | 90 | 90 | 90 | [1] |

Table 2: Atomic Coordinates for Hexagonal U₃O₈ (Space Group: P-62m)

| Wyckoff Symbol | Element | x | y | z | Reference |

| 2c | O | 1/3 | 2/3 | 0 | [2] |

| 3f | U | 0 | 0.351536 | 0 | [2] |

| 3f | O | 0.747341 | 0 | 0 | [2] |

| 3g | O | 0 | 0.358996 | 1/2 | [2] |

Table 3: Selected Interatomic Distances for Hexagonal U₃O₈

| Bond | Distance (Å) | Reference |

| U-O | 2.07 - 2.21 | [2] |

Experimental Protocols

The characterization of U₃O₈ crystal structures relies heavily on diffraction and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To investigate the crystal structure of U₃O₈ as a function of temperature and identify phase transitions.

Methodology:

-

Sample Preparation:

-

Instrumentation and Data Collection:

-

Utilize a powder X-ray diffractometer equipped with a high-temperature chamber (e.g., Anton Paar HTK 2000).[3][4]

-

Employ a Cu Kα radiation source (λ ≈ 1.54 Å) with the X-ray generator operating at settings such as 40 kV and 40 mA.[3][4]

-

Heat the sample to the desired temperature, with a controlled ramp rate. The temperature can range from room temperature up to 1800°C.[3]

-

Collect diffraction patterns over a 2θ range of approximately 20-80° with a step size of 0.02° and a step time of 0.1s.[3]

-

-

Data Analysis (Rietveld Refinement):

-

Analyze the collected diffraction patterns using software capable of Rietveld refinement, such as TOPAS.[4]

-

Refine the structural model, including lattice parameters, atomic positions, and thermal parameters, to fit the experimental data.

-

Rietveld Refinement for Quantitative Phase Analysis

Objective: To obtain detailed crystal structure information and quantify the proportions of different phases in a multiphase sample.

Methodology:

-

Initial Model:

-

Start with an initial structural model for each phase present in the sample, including the space group and approximate atomic positions.

-

-

Refinement Strategy:

-

Begin by refining the scale factor and background parameters. A Chebyshev polynomial is often used for the background.

-

Sequentially refine the unit cell parameters for each phase.

-

Refine the peak profile parameters to accurately model the shape of the diffraction peaks.

-

Refine the atomic coordinates and isotropic thermal parameters.

-

If necessary, refine site occupancy factors and preferred orientation parameters, especially for samples with non-random crystallite orientations.

-

-

Assessment of Fit:

-

Evaluate the quality of the refinement using goodness-of-fit indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (GoF).

-

Raman Spectroscopy

Objective: To probe the vibrational modes of the U-O bonds and identify different U₃O₈ phases.

Methodology:

-

Sample Preparation:

-

Prepare a U₃O₈ pellet or use a powder sample. For some studies, the sample may be heated in situ.[5]

-

-

Instrumentation and Data Collection:

-

Use a confocal Raman microscope (e.g., JASCO NRS-4500).[5]

-

Excite the sample with a laser, for example, a 532 nm laser with a power of 0.5 mW.[5]

-

Focus the laser onto the sample using a high-magnification objective lens (e.g., 100x).[5]

-

Collect the scattered Raman signal. For imaging, the sample stage can be moved in a grid pattern to acquire spectra from multiple points.[5]

-

-

Data Analysis:

-

Analyze the positions and intensities of the Raman bands to identify the characteristic vibrational modes of the different U₃O₈ polymorphs.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the analysis of U₃O₈ crystal structures.

References

determination of uranium oxidation states in U3O8

An In-depth Technical Guide to the Determination of Uranium Oxidation States in U₃O₈

Introduction

Triuranium octoxide (U₃O₈), a stable oxide of uranium, is a key material in the nuclear fuel cycle, often encountered as a component of "yellowcake" and as an oxidation product of uranium dioxide (UO₂) fuel.[1] Its precise chemical nature has been a subject of extensive research, particularly the distribution of uranium oxidation states within its crystal lattice. While structurally complex, with multiple polymorphs (α, β, γ), α-U₃O₈ is the most common form under standard conditions.[2] Early assumptions often proposed a simple mixture of U(IV) and U(VI) ions. However, advanced spectroscopic techniques have provided a more nuanced understanding, revealing that U₃O₈ is a mixed-valence compound predominantly containing uranium in the +5 and +6 oxidation states.[3][4] This guide provides a detailed overview of the state-of-the-art experimental techniques used to quantify these oxidation states, presents the consensus quantitative data, and outlines the typical experimental workflow.

Understanding the Valence Structure of U₃O₈

The nominal stoichiometry of U₃O₈ suggests an average uranium oxidation state of +5.33. This fractional value necessitates the presence of at least two different valence states. While a combination of one U(IV) and two U(VI) ions per formula unit would satisfy charge neutrality, modern experimental evidence strongly refutes this model in favor of a U(V)-U(VI) mixture.[1][3] Studies using high-resolution X-ray absorption spectroscopy and X-ray photoelectron spectroscopy have confirmed that the U₃O₈ unit cell contains two U(V) ions and one U(VI) ion.[2][4][5] This U(V)₂U(VI)O₈ configuration is now widely accepted in the scientific community.

Experimental Protocols for Oxidation State Determination

The determination of uranium's chemical state in a complex mixed-valence oxide like U₃O₈ requires sophisticated analytical techniques capable of probing the electronic structure of the uranium atoms. The primary methods employed are non-destructive spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for identifying uranium oxidation states by analyzing the binding energies of core-level electrons.

Experimental Protocol:

-

Sample Preparation: U₃O₈ powder is mounted on a sample holder using double-sided conductive carbon tape. For air-sensitive samples or to study the pristine surface, the sample may be prepared in an inert atmosphere (e.g., a glovebox) and transferred to the XPS chamber under vacuum.

-

Instrumentation:

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or a higher energy source like Ga Kα (9252 eV) for HAXPES (Hard X-ray Photoelectron Spectroscopy) is used.[6]

-

Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoemitted electrons.

-

Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent surface contamination and scattering of electrons.

-

Charge Neutralization: A low-energy electron flood gun is often required to prevent surface charging in the insulating U₃O₈ samples.

-

-

Data Acquisition:

-

A survey spectrum is first acquired to identify all elements present on the surface.

-

High-resolution spectra are then recorded for the uranium core levels of interest, typically the U 4f region. The U 5d region can also be used and may offer higher sensitivity to small changes in oxidation state.[7]

-

-

Data Analysis:

-

Energy Calibration: All spectra are calibrated by setting the adventitious Carbon 1s peak to a binding energy of 284.6 eV - 284.8 eV.[5]

-

Background Subtraction: A Shirley-type background is subtracted from the high-resolution spectra to isolate the peaks.[5]

-

Peak Fitting: The U 4f spectrum of U₃O₈ is complex. It is fitted with component peaks corresponding to U(V) and U(VI). The analysis relies on the position of the main U 4f peaks and, crucially, the characteristic "shake-up" satellite features that are sensitive to the oxidation state.[1][5] The U 4f₇/₂ peak for U(VI) is typically found at a higher binding energy than that for U(V).

-

Quantification: The relative concentrations of the U(V) and U(VI) states are determined from the integrated areas of their respective fitted peaks.

-

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES spectroscopy is a bulk-sensitive technique that provides information on the local geometric and electronic structure of an absorbing atom. High Energy Resolution Fluorescence Detection (HERFD)-XANES, in particular, offers unprecedented detail by overcoming the spectral broadening associated with core-hole lifetime, making it highly effective for distinguishing between the subtle spectral signatures of U(IV), U(V), and U(VI).[1][3]

Experimental Protocol:

-

Sample Preparation: The U₃O₈ powder is finely ground and uniformly distributed onto Kapton or similar X-ray transparent tape. For fluorescence detection mode, the sample concentration is adjusted to avoid self-absorption effects.

-

Instrumentation (Synchrotron-based):

-

Beamline: Measurements are performed at a synchrotron radiation facility on a beamline equipped for hard X-ray spectroscopy (e.g., ESRF beamline ID26).[3]

-

Monochromator: A double-crystal monochromator (e.g., Si(111)) is used to select and scan the incident X-ray energy across the uranium absorption edge (typically the U M₄ edge at ~3.725 keV or the L₃ edge at ~17.1 keV).[1][3]

-

Detector: For HERFD-XANES, a crystal spectrometer is used to select a specific emission line, which is then measured with a detector as a function of the incident energy.

-

-

Data Acquisition:

-

The incident X-ray energy is scanned across the chosen absorption edge.

-

The intensity of the transmitted X-rays (transmission mode) or the emitted fluorescent X-rays (fluorescence mode) is recorded.

-

Reference spectra from standard compounds with known oxidation states (e.g., UO₂ for U(IV), KUO₃ for U(V), and β-UO₃ for U(VI)) are collected under identical conditions.[3]

-

-

Data Analysis:

-

Normalization: The raw absorption spectra are normalized to the incident beam intensity and the absorption edge step.

-

Qualitative Analysis: The energy position and shape of the absorption edge (the "white line") are highly sensitive to the oxidation state. The U₃O₈ spectrum is visually compared to the reference spectra.[3]

-

Quantitative Analysis: The relative fractions of different oxidation states are determined by fitting the experimental spectrum with a linear combination of the reference spectra. Techniques like the Iterative Target Test (ITT) can be employed for robust quantification.[3]

-

Quantitative Data on Uranium Oxidation States in U₃O₈

Multiple advanced studies have converged on the quantitative distribution of uranium oxidation states in U₃O₈. The data presented below is derived from high-resolution spectroscopic analysis and is consistent with the theoretical U(V)₂U(VI)O₈ model.

| Experimental Technique | U(V) Abundance (%) | U(VI) Abundance (%) | U(IV) Abundance (%) | Average Oxidation State | Reference |

| HERFD-XANES at U M₄ edge | 65 (± 3) | 35 (± 3) | 0 | 5.35 (± 0.03) | [3] |

| XPS | Confirmed mixture of U(V) and U(VI) | Confirmed mixture of U(V) and U(VI) | Not detected | ~5.33 | [5] |

| TXRF-XANES at U L₃ edge | Confirmed as a major component | Confirmed as a major component | Not detected | ~5.33 | [8][9] |

Table 1: Summary of quantitative data on uranium oxidation states in U₃O₈.

The HERFD-XANES results provide the most precise quantification, showing a ~65-35% split between U(V) and U(VI), which is in excellent agreement with the expected 2:1 ratio (66.7% : 33.3%).[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of uranium oxidation states in U₃O₈ using advanced spectroscopic methods like XPS or XANES.

References

- 1. arxiv.org [arxiv.org]

- 2. Triuranium octoxide - Wikipedia [en.wikipedia.org]

- 3. hzdr.de [hzdr.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Quantifying small changes in uranium oxidation states using XPS of a shallow core level - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Triuranium Octaoxide (U₃O₈)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuranium octaoxide (U₃O₈), often referred to as pitchblende in its mineral form, is a mixed-valence oxide of uranium, containing uranium in both the +5 and +6 oxidation states.[1] It is a crucial intermediate in the nuclear fuel cycle, serving as a stable form for the storage and transportation of uranium. This technical guide provides an in-depth overview of the core physical and chemical properties of U₃O₈, tailored for researchers, scientists, and professionals in drug development who may encounter or work with this compound. The information is presented to facilitate a comprehensive understanding of its behavior, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Physical Properties

This compound is typically an olive green to black, odorless solid.[2] Its physical characteristics are highly dependent on its crystalline form and synthesis conditions.

General Physical Constants

A summary of the fundamental physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molar Mass | 842.08 g/mol | [2] |

| Density | 8.38 g/cm³ | [2] |

| Melting Point | 1,150 °C (decomposes) | [2] |

| Boiling Point | Decomposes to UO₂ at 1,300 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Appearance | Olive green to black solid | [2] |

Crystalline Structure and Polymorphism

This compound exhibits several polymorphs, with the α- and β-forms being the most well-characterized. The specific crystalline structure influences its reactivity and stability.

-

α-U₃O₈: This is the most common and stable polymorph under standard conditions.[2] It possesses an orthorhombic crystal structure.

-

β-U₃O₈: This form can be obtained by heating α-U₃O₈ to high temperatures (around 1350 °C) followed by slow cooling.[2] It also has an orthorhombic structure but with a different arrangement of uranium and oxygen atoms compared to the alpha phase.

-

γ-U₃O₈: A less common polymorph.

-

High-Pressure Phase: A fluorite-type structure can be formed under high pressure.[2]

A summary of the crystallographic data for the common polymorphs is provided in Table 2.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-U₃O₈ | Orthorhombic | Amm2 | a = 6.716, b = 11.96, c = 4.147 | [2] |

| β-U₃O₈ | Orthorhombic | Cmcm | a = 7.07, b = 11.45, c = 8.30 | [2] |

Thermodynamic Properties

The thermodynamic stability of U₃O₈ is a key aspect of its role in the nuclear fuel cycle. A selection of its thermodynamic data is presented in Table 3.

| Property | Value | Reference |

| Standard Molar Entropy (S⦵₂₉₈) | 282 J·mol⁻¹·K⁻¹ | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -3575 kJ·mol⁻¹ | [2] |

Chemical Properties

The chemical behavior of this compound is dominated by redox reactions and its solubility in acidic and complexing media.

Reactivity and Chemical Transformations

U₃O₈ can undergo both oxidation and reduction reactions, leading to the formation of other uranium oxides. It is also reactive towards various acids and complexing agents.

-

Reduction: U₃O₈ can be reduced to uranium dioxide (UO₂) by hydrogen gas at elevated temperatures.[2]

-

U₃O₈ + 2H₂ → 3UO₂ + 2H₂O

-

-

Oxidation: Under high oxygen pressure, U₃O₈ can be oxidized to uranium trioxide (UO₃).[2]

-

2U₃O₈ + O₂ → 6UO₃

-

-

Dissolution in Acids: this compound is soluble in strong acids such as nitric acid and sulfuric acid.[2] The dissolution in nitric acid is a key step in the reprocessing of nuclear fuel.

-

Reaction with Hydrofluoric Acid: It reacts with hydrofluoric acid at 250 °C to form uranyl fluoride.[2]

-

U₃O₈ + 8HF → UO₂F₂ + 2H₂UF₅ + 3H₂O

-

The following diagram illustrates the central role of U₃O₈ in the uranium oxide system.

Solubility and Dissolution Kinetics

While insoluble in water, U₃O₈ dissolves in acidic solutions. The kinetics of this dissolution are influenced by factors such as temperature, acid concentration, and the physical characteristics of the U₃O₈ powder.

Studies on the dissolution of U₃O₈ in nitric acid have shown that the rate increases with both temperature and acid concentration.[3] The apparent activation energy for this reaction has been reported to be in the range of 98-99 kJ/mol.[3]

The dissolution process is critical for the "wet" process of uranium hexafluoride production, as illustrated below.

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the characterization and synthesis of this compound, based on practices reported in the scientific literature. These are intended as a guide and should be adapted and validated for specific laboratory conditions and safety protocols.

Synthesis of U₃O₈ from Ammonium (B1175870) Diuranate (ADU)

Objective: To prepare this compound powder via the calcination of ammonium diuranate.

Methodology:

-

Starting Material: Obtain a well-characterized sample of ammonium diuranate ((NH₄)₂U₂O₇).

-

Calcination: Place the ADU powder in a suitable crucible (e.g., alumina).

-

Heating: Heat the crucible in a furnace with a controlled atmosphere (typically air). The temperature is ramped up to a target between 600 °C and 800 °C.[4][5] The heating rate and final temperature can influence the particle size and morphology of the resulting U₃O₈.

-

Holding Time: Maintain the target temperature for a specified duration, typically several hours, to ensure complete conversion.[5]

-

Cooling: Allow the furnace to cool down to room temperature.

-

Characterization: The resulting powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the formation of the desired U₃O₈ phase and scanning electron microscopy (SEM) to examine particle morphology.

Characterization by X-ray Diffraction (XRD)

Objective: To identify the crystalline phase(s) and determine the lattice parameters of a this compound sample.

Methodology:

-

Sample Preparation: A small amount of the U₃O₈ powder is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder. Due to the radioactive nature of the material, appropriate containment measures (e.g., a glovebox) and personal protective equipment must be used.

-

Instrument Setup: A powder X-ray diffractometer is used. Typical instrument settings involve a Cu Kα radiation source and a detector configured for a specific angular range (e.g., 2θ from 10° to 90°).

-

Data Collection: The sample is scanned, and the diffraction pattern (intensity vs. 2θ) is recorded.

-

Data Analysis: The obtained diffraction pattern is compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis and to determine precise lattice parameters.

Dissolution Kinetics Study

Objective: To determine the rate of dissolution of this compound in an acidic medium.

Methodology:

-

Apparatus: A temperature-controlled reaction vessel equipped with a stirrer is used.

-

Reagents: Prepare a solution of the desired acid (e.g., nitric acid) at a specific concentration.

-

Procedure: a. A known mass of U₃O₈ powder with a characterized particle size distribution is added to the reaction vessel containing the acid solution at a constant temperature. b. The mixture is stirred at a constant rate to ensure good mixing and to minimize mass transfer limitations. c. At regular time intervals, aliquots of the solution are withdrawn.

-

Analysis: The concentration of dissolved uranium in each aliquot is determined using a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometry.

-

Data Interpretation: The dissolution rate is calculated from the change in uranium concentration over time. The data can be fitted to various kinetic models to determine the reaction order and activation energy.[3]

The logical relationship for analyzing dissolution kinetics is depicted in the following diagram.

Conclusion

This compound is a compound of significant scientific and industrial importance. Its physical and chemical properties, particularly its crystalline structure, thermodynamic stability, and reactivity, are critical to its handling, storage, and application in the nuclear fuel cycle. This guide has provided a detailed overview of these properties, supported by quantitative data and generalized experimental methodologies. A thorough understanding of the information presented here is essential for researchers and professionals working with or in proximity to this material.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Triuranium octoxide - Wikipedia [en.wikipedia.org]

- 3. Kinetics of the Dissolution Reaction of the U3O8 Powder in Nitric Acid after Oxidation Volatilization at 850 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Thermodynamic Stability of Triuranium Octoxide at Elevated Temperatures: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuranium octoxide (U3O8), a mixed-valence oxide of uranium, is a critical material in the nuclear fuel cycle. Its thermal stability is of paramount importance for the safe and efficient operation of nuclear reactors, as well as for the long-term storage of nuclear materials. This technical guide provides an in-depth analysis of the thermodynamic behavior of U3O8 at high temperatures, including its decomposition pathways, phase transitions, and vaporization characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in nuclear materials science and related fields.

Thermodynamic Data

The thermodynamic properties of U3O8 are crucial for predicting its behavior under various temperature and atmospheric conditions. The following table summarizes key thermodynamic data for U3O8 at elevated temperatures.

Table 1: Thermodynamic Properties of U3O8 at High Temperatures [1]

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (J/mol) | Entropy (S) (J/mol·K) | Gibbs Free Energy (G) (J/mol) |

| 298.15 | 239.07 | -3,577,420 | 284.10 | -3,662,120 |

| 400 | 262.22 | -3,551,740 | 358.03 | -3,694,950 |

| 500 | 274.12 | -3,524,730 | 418.22 | -3,733,840 |

| 600 | 281.83 | -3,496,760 | 469.18 | -3,778,270 |

| 700 | 287.57 | -3,468,280 | 513.07 | -3,827,430 |

| 800 | 292.25 | -3,439,290 | 551.78 | -3,880,710 |

| 900 | 296.31 | -3,409,540 | 586.82 | -3,937,680 |

| 1000 | 300.00 | -3,379,720 | 618.24 | -3,997,960 |

| 1100 | 303.44 | -3,349,550 | 646.99 | -4,061,240 |

| 1200 | 306.71 | -3,319,040 | 673.54 | -4,127,280 |

| 1300 | 309.86 | -3,288,210 | 698.21 | -4,195,890 |

| 1400 | 312.93 | -3,257,070 | 721.29 | -4,266,870 |

| 1500 | 315.93 | -3,225,630 | 742.98 | -4,340,100 |

High-Temperature Behavior of U3O8

Decomposition and Phase Transitions

U3O8 is stable in air up to approximately 800-850°C.[2] Above this temperature, it begins to lose oxygen, forming a non-stoichiometric phase designated as U3O8-x. This material does not possess a distinct melting point; instead, it undergoes decomposition upon melting with the evolution of oxygen.[2] It is also important to note that higher uranium oxides, such as UO3, will decompose to form U3O8 at temperatures exceeding 650°C.[2]

U3O8 exhibits multiple polymorphic transformations at elevated temperatures. The most common ambient temperature form, α-U3O8, has an orthorhombic crystal structure. As the temperature is increased, it undergoes a phase transition to a hexagonal structure. Additionally, a second-order phase transition has been reported at approximately 210°C, and another transition occurs at 850 K.

The following diagram illustrates the key thermal decomposition and phase transition pathways of U3O8.

Caption: High-temperature behavior of U3O8.

Vaporization

In an oxidizing atmosphere at temperatures commencing around 925°C, U3O8 can undergo vaporization, primarily forming gaseous uranium trioxide (UO3).[2] The vapor pressure of UO3 over U3O8 is a critical parameter in assessing the potential for material loss in high-temperature environments.

Experimental Protocols

The study of the high-temperature thermodynamic stability of U3O8 relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify crystalline phases and monitor phase transitions of U3O8 as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of U3O8 powder is pressed into a pellet and placed on a sample holder, typically made of tungsten or platinum-rhodium.

-

Instrumentation: The experiment is conducted using a powder X-ray diffractometer equipped with a high-temperature chamber.[3][4] An Anton Paar HTK 2000 heating chamber is a commonly used example.[3][4]

-

Experimental Conditions:

-

Radiation: Copper Kα radiation is typically used.[4]

-

Temperature Range: The sample is heated from room temperature up to the desired maximum temperature (e.g., 1300°C or higher) in a controlled manner.[4]

-

Atmosphere: The experiment can be performed under vacuum, in an inert gas atmosphere, or in air to study the effect of oxygen partial pressure.

-

Data Collection: Diffraction patterns are collected at regular temperature intervals (e.g., every 100 K) over a specified 2θ range (e.g., 20-110°).[4][5]

-

-

Data Analysis: The collected diffraction patterns are analyzed to identify the crystal structures present at each temperature and to determine lattice parameters. This allows for the precise determination of phase transition temperatures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To measure changes in mass and detect endothermic/exothermic transitions as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of U3O8 powder (typically 5-20 mg) is placed in a crucible, commonly made of alumina.[6]

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a constant rate, for example, 20 °C/min.[7]

-

Temperature Range: The analysis is performed over a temperature range relevant to the expected transitions.

-

Atmosphere: The experiment is conducted under a controlled flow of gas, such as nitrogen, argon, or air, to simulate different environmental conditions.[6]

-

-

Data Analysis: The TGA curve plots mass change versus temperature, revealing events such as oxygen loss during the formation of U3O8-x. The DTA/DSC curve shows peaks corresponding to endothermic (e.g., phase transitions, decomposition) or exothermic (e.g., oxidation) events.

The following diagram illustrates a typical experimental workflow for TGA.

Caption: Workflow for TGA experiments.

Knudsen Effusion Mass Spectrometry (KEMS)

Objective: To determine the vapor pressure and composition of gaseous species in equilibrium with a solid U3O8 sample at high temperatures.

Methodology:

-

Sample Preparation: A sample of U3O8 is placed inside a Knudsen cell, which is a small, thermally stable container with a small orifice. The cell is typically made of an inert refractory material like tungsten or iridium.

-

Instrumentation: The Knudsen cell is heated in a high-vacuum chamber, and the effusing vapor forms a molecular beam that is directed into the ion source of a mass spectrometer.[8]

-

Experimental Conditions:

-

Temperature Range: The experiment is conducted over a range of high temperatures where vaporization is significant (e.g., 500-2800 K).[8]

-

Vacuum: A high vacuum (e.g., 10⁻⁴ to 10⁻¹¹ bar) is maintained to ensure molecular flow conditions.[8]

-

Ionization: The gaseous species are ionized, typically by electron impact.

-

-

Data Analysis: The mass spectrometer identifies the different gaseous species present in the vapor phase (e.g., UO3) and their relative intensities. By calibrating the instrument, these intensities can be converted into partial pressures, allowing for the determination of vapor pressure as a function of temperature and the calculation of thermodynamic properties of vaporization.

Conclusion

The thermodynamic stability of U3O8 at high temperatures is a complex subject with significant implications for nuclear technology. This guide has provided a comprehensive overview of its decomposition behavior, phase transitions, and vaporization, supported by quantitative thermodynamic data and detailed experimental protocols. The presented information, including the visual representations of key processes, is intended to facilitate a deeper understanding of the high-temperature chemistry of this important nuclear material. Continued research, utilizing the advanced experimental techniques described, will further refine our knowledge and contribute to the ongoing safety and efficiency of nuclear energy applications.

References

- 1. thermodb.jaea.go.jp [thermodb.jaea.go.jp]

- 2. info.ornl.gov [info.ornl.gov]

- 3. kns.org [kns.org]

- 4. kns.org [kns.org]

- 5. High temperature X-ray diffraction study of the oxidation products and kinetics of uranium-plutonium mixed oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. diva-portal.org [diva-portal.org]

- 8. electrochem.org [electrochem.org]

An In-depth Technical Guide to the Synthesis of Triuranium Octaoxide from Uranyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing triuranium octoxide (U3O8) from uranyl nitrate (B79036) (UO2(NO3)2). The information presented is curated for researchers and professionals in the fields of nuclear chemistry and materials science, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Introduction

Triuranium octoxide (U3O8), a key component in the nuclear fuel cycle, is a stable oxide of uranium. Its synthesis from uranyl nitrate is a critical step in converting uranium from a liquid to a solid form suitable for fuel fabrication or long-term storage. This document details three principal synthesis routes: thermal decomposition, precipitation, and the sol-gel method. Each method offers distinct advantages and challenges in terms of process control, product morphology, and scalability.

Thermal Decomposition of Uranyl Nitrate

Direct thermal decomposition, or denitration, of uranyl nitrate is a common method for producing uranium oxides. The process involves heating uranyl nitrate, typically in its hydrated form (UO2(NO3)2·6H2O), to drive off water and nitrogen oxides, ultimately yielding U3O8.

Experimental Protocol

A typical laboratory-scale procedure for the thermal decomposition of uranyl nitrate hexahydrate is as follows:

-

Preparation: Weigh a known quantity of uranyl nitrate hexahydrate into a suitable crucible (e.g., platinum or ceramic).

-

Drying: Heat the crucible slowly in a furnace to approximately 100°C to drive off the water of hydration. Maintain this temperature until the cessation of visible water vapor evolution.[1]

-

Decomposition to UO3: Gradually increase the furnace temperature to a range of 300-450°C.[2] During this stage, the uranyl nitrate decomposes into uranium trioxide (UO3) and nitrogen oxides. This process involves several intermediate stages.[3] Hold at this temperature for a sufficient duration (e.g., 4 hours) to ensure complete conversion to UO3.[2]

-

Conversion to U3O8: Further increase the temperature to 650-850°C.[4] The UO3 will decompose to the more stable U3O8. The exact temperature and duration will influence the final particle size and surface area of the product. For instance, calcination at 650°C for one hour has been shown to produce β-U3O8.[5][6]

-

Cooling: After the desired calcination time, turn off the furnace and allow the crucible to cool to room temperature. The cooling rate can influence the oxygen isotopic composition of the final product.

-

Product Recovery: Once cooled, the U3O8 product, typically a dark green or black powder, can be removed from the crucible and stored.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Uranyl Nitrate Hexahydrate (UO2(NO3)2·6H2O) | [3] |

| Intermediate Product | Uranium Trioxide (UO3) | [7][8] |

| UO3 Formation Temperature | 300-450°C | [2] |

| U3O8 Formation Temperature | 650-850°C | [4] |

| Calcination Time for UO3 to U3O8 | 1 hour | [5][6] |

| Final Product | Triuranium Octoxide (U3O8) | [5][6] |

Experimental Workflow

References

- 1. Oxygen Isotopic Composition of U3O8 Synthesized From U Metal, Uranyl Nitrate Hydrate, and UO3 as a Signature for Nuclear Forensics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. info.ornl.gov [info.ornl.gov]

- 4. barc.gov.in [barc.gov.in]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. OneTunnel | Optimization of Preparation of U3O8 by Calcination from Ammonium Diuranate Using Response Surface Methodology [onetunnel.org]

- 8. Optical vibrational spectroscopic signatures of ammonium diuranate process parameters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Decomposition of Ammonium Diuranate (ADU) to Triuranium Octoxide (U3O8)

For Researchers and Scientists in Nuclear Materials and Chemistry

Executive Summary

The conversion of ammonium (B1175870) diuranate (ADU), commonly known as "yellow cake," to triuranium octoxide (U3O8) is a critical step in the nuclear fuel cycle. This process, achieved through thermal decomposition (calcination), transforms the intermediate ADU precipitate into a stable, dense uranium oxide suitable for fuel pellet fabrication or further processing. Understanding the intricate mechanisms, influencing factors, and reaction kinetics of this conversion is paramount for ensuring the quality and desired properties of the final nuclear material. This technical guide provides an in-depth analysis of the ADU to U3O8 thermal decomposition process, summarizing key quantitative data, detailing experimental protocols for analysis, and visualizing the transformation pathways.

The Chemical Transformation Pathway

The thermal decomposition of ammonium diuranate in an oxidizing atmosphere, such as air, is not a single-step reaction but a sequence of physical and chemical changes. The exact nature of the ADU starting material, often represented by formulas like 2UO3·NH3·3H2O or 3UO3·NH3·5H2O, influences the precise transformation route.[1][2][3] The process involves the sequential removal of water and ammonia (B1221849), followed by crystallographic phase changes.

The primary stages of decomposition are:

-

Dehydration: The process begins with the endothermic removal of physically adsorbed and chemically bound water.

-

Denitration: Following dehydration, ammonia is released from the compound.

-

Crystallization and Reduction: The resulting uranium trioxide (UO3) undergoes crystallization and subsequent reduction to the more stable triuranium octoxide (U3O8).

The general pathway can be visualized as follows:

Quantitative Analysis of Decomposition Stages

The precise temperatures for each decomposition stage can vary based on factors like the ADU preparation method, particle size, and heating rate.[4] However, thermal analysis techniques provide consistent data on the key transition points. The data below is compiled from studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), and high-temperature X-ray diffraction (HT-XRD).[1][2][3]

| Stage | Process | Temperature Range (°C) | Key Observations |

| 1 | Dehydration | 30 - 300 | Endothermic process involving the loss of water molecules. Complete dehydration is typically achieved by 300°C.[2][3] |

| 2 | Denitration | 300 - 450 | Endothermic process involving the release of ammonia, resulting in the formation of amorphous UO3.[2][3][5] |

| 3 | UO3 Crystallization | 450 - 550 | An amorphous-to-crystalline transition occurs, often forming β-UO3.[1] |

| 4 | UO3 to U3O8 Conversion | 550 - 650 | The self-reduction of UO3 to orthorhombic α-U3O8 begins.[1][6] A stable structure is typically achieved with prolonged heating or slightly higher temperatures.[2][5] |

| 5 | U3O8 Stabilization | > 650 | The α-U3O8 phase is fully crystalline and stable. Calcination up to 750°C ensures a single, stable phase of α-U3O8.[5][6] |

| 6 | High-Temp Behavior | > 850 | In air, U3O8 remains stable up to approximately 850°C, after which it may begin to lose oxygen to form substoichiometric U3O8-x.[2][3][5] |

Experimental Protocols for Material Characterization

The study of ADU decomposition relies on a suite of analytical techniques to monitor mass loss, energy changes, and crystallographic transformations in real-time.

Protocol: Simultaneous Thermal Analysis (TGA/DTA)

This protocol is designed to simultaneously measure changes in mass (Thermogravimetric Analysis - TGA) and heat flow (Differential Thermal Analysis - DTA) as a function of temperature.

-

Sample Preparation: Place approximately 5-10 mg of dry ADU powder into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible inside the thermal analyzer.

-

Select the desired atmosphere (e.g., dry air or nitrogen) and set a flow rate of 50-100 mL/min.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 1000°C at a controlled heating rate (e.g., 5 or 10 °C/min).[7]

-

-

Data Acquisition: Continuously record the sample mass (TGA curve), the temperature difference between the sample and reference (DTA curve), and the sample temperature.

-

Analysis: Identify temperature ranges of mass loss from the TGA curve and correlate them with endothermic or exothermic peaks in the DTA curve to determine the temperatures of dehydration, denitration, and phase transitions.[8]

Protocol: In-Situ High-Temperature X-ray Diffraction (HT-XRD)

This protocol allows for the identification of crystalline phases as they form during the heating process.[2][3]

-

Sample Preparation: A thin layer of ADU powder is uniformly spread onto the sample holder of the high-temperature diffraction chamber.

-

Instrument Setup:

-

Mount the sample holder in the HT-XRD unit.

-

Configure the instrument for data collection (e.g., Cu Kα radiation, scan range of 10-90° 2θ).[9]

-

-

Thermal Program and Data Collection:

-

Begin collecting diffraction patterns at room temperature (30°C).

-

Heat the sample in stages (e.g., in 50°C increments) or with a slow continuous ramp up to 1000°C.

-

At each temperature interval, or continuously, collect a full diffraction pattern.

-

-

Analysis: Analyze the sequence of diffraction patterns to identify the disappearance of the ADU phase and the emergence of intermediate phases (e.g., β-UO3) and the final α-U3O8 phase.[1][2] This provides direct evidence of the crystallographic transformations and their corresponding temperatures.

The overall workflow for characterizing the ADU decomposition process can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. hbni.ac.in [hbni.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. info.ornl.gov [info.ornl.gov]

- 7. Thermal and X-ray diffraction analysis studies during the decomposition of ammonium uranyl nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal analysis of ammonium diuranate (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Triuranium Octoxide in Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical aspects governing the solubility of triuranium octoxide (U3O8) in nitric acid. This information is critical for various applications, including nuclear fuel reprocessing, waste management, and the preparation of uranium standards for analytical chemistry. This document synthesizes key research findings on dissolution kinetics, influencing factors, experimental procedures, and analytical methodologies.

Introduction

Triuranium octoxide (U3O8), a key component in the nuclear fuel cycle, exhibits complex dissolution behavior in nitric acid. The process is influenced by a multitude of factors, including the concentration of the acid, temperature, and the physical characteristics of the U3O8 powder. Understanding these parameters is paramount for controlling the dissolution rate and achieving desired concentrations of uranyl nitrate (B79036) (UO2(NO3)2), the primary product of the reaction.

The dissolution of U3O8 in nitric acid is an oxidative process where U(IV) and U(VI) in the mixed-valence oxide are converted to the soluble U(VI) form as uranyl ions (UO2^2+). The overall, unbalanced chemical equation for this reaction can be represented as:

U₃O₈(s) + HNO₃(aq) → UO₂(NO₃)₂(aq) + NOx(g) + H₂O(l)

The reaction mechanism is intricate and not definitively established, with the formation of various nitrogen oxides (NOx) as byproducts.[1]

Factors Influencing Dissolution Kinetics

The rate at which triuranium octoxide dissolves in nitric acid is a critical parameter in process design and control. Several key factors significantly impact these kinetics.

Effect of Nitric Acid Concentration

The concentration of nitric acid is a primary driver of the dissolution rate. Generally, an increase in nitric acid concentration leads to a faster dissolution of U3O8.[1][2] For instance, at 70°C, increasing the initial nitric acid concentration from 2 mol/L to 6 mol/L can reduce the time required to reach the dissolution endpoint from 150 minutes to just 60 minutes.[2] The reaction order with respect to nitric acid has been reported to vary, with one study finding values of 2.12 in the initial stage, 1.40 in the rapid reaction period, and 1.50 at the end of the reaction.[2]

Effect of Temperature

Temperature plays a crucial role in the dissolution kinetics, with higher temperatures significantly accelerating the reaction rate.[2] The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. The apparent activation energy for the dissolution of U3O8 in nitric acid has been reported to be in the range of 98.93 to 99.39 kJ/mol, which is higher than that for the dissolution of uranium dioxide (UO2), suggesting that the dissolution of U3O8 is more temperature-sensitive and challenging.[2] Other studies have reported activation energies in the range of 13.9-19.2 kcal/mol (approximately 58-80 kJ/mol) in nitric acid concentrations of 1-4 N.[3]

Effect of Stirring Speed

The agitation of the solution, or stirring speed, can have a notable impact on the dissolution rate. Interestingly, some studies have reported that the highest dissolution rate is achieved in an unstirred run.[4] Above a certain stirring speed, typically around 500 rpm, the dissolution rate curves become almost identical.[3][4] This suggests that at lower stirring speeds, the diffusion of reactants and products to and from the solid surface may be a rate-limiting step. The effect of stirring is thought to be related to the concentration of nitrous acid (HNO2), a product of the reaction that can act as a catalyst, at the surface of the U3O8 particles.[3]

Effect of Particle Size and Surface Area

The physical characteristics of the U3O8 powder, such as particle size and surface area, are critical in determining the dissolution rate.[1][2] Powders with smaller particle sizes and consequently larger surface areas will dissolve more rapidly.[2] During dissolution, larger particles gradually transform into smaller ones, leading to a continuous change in the reactive surface area.[1]

Quantitative Data on Dissolution Parameters

The following tables summarize quantitative data from various studies on the dissolution of U3O8 in nitric acid, providing a comparative overview of the key kinetic parameters.

| Nitric Acid Concentration (mol/L) | Temperature (°C) | Time to Endpoint (min) | Reference |

| 2 | 70 | 150 | [2] |

| 6 | 70 | 60 | [2] |

| 5 | 90 | ~3 (for 98.2% dissolution) | |

| 7 | 90 | ~3 (for 98.2% dissolution) | |

| 9 | 90 | ~3 (for 98.2% dissolution) |

Table 1: Effect of Nitric Acid Concentration on Dissolution Time.

| Reaction Stage | Reaction Order (n) | Reference |

| Initial | 2.12 | [2] |

| Rapid | 1.40 | [2] |

| End | 1.50 | [2] |

Table 2: Reaction Order with Respect to Nitric Acid.

| Reaction Stage | Apparent Activation Energy (kJ/mol) | Reference |

| Initial | 98.93 | [2] |

| Rapid | 99.39 | [2] |

| End | 99.13 | [2] |

Table 3: Apparent Activation Energy of Dissolution.

| Nitric Acid Concentration (N) | Temperature Range (°C) | Apparent Activation Energy (kcal/mol) | Reference |

| 1 | 30-95 | 19.2 | [3] |

| 2 | 30-95 | 16.9 | [3] |

| 4 | 30-95 | 13.9 | [3] |

Table 4: Apparent Activation Energy at Different Nitric Acid Concentrations.

Experimental Protocols

This section outlines a generalized experimental protocol for the dissolution of triuranium octoxide in nitric acid, based on methodologies reported in the literature.[2][5]

Materials and Equipment

-

Triuranium Octoxide (U3O8) Powder: Characterized for particle size distribution.

-

Nitric Acid (HNO3): Analytical grade, with concentrations ranging from 2 to 9 mol/L.

-

Dissolution Vessel: A round-bottom, three-neck flask (e.g., 500 mL) made of transparent glass to allow for visual observation.

-

Heating and Stirring: A heating mantle with a magnetic stirrer.

-

Temperature Monitoring: A thermometer or thermocouple.

-

Sampling Equipment: Pipettes and vials for sample collection.

-

Analytical Instrumentation: A UV-Visible spectrophotometer or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for uranium concentration determination.

-

Off-gas Traps: Gas scrubbing bottles containing a sodium hydroxide (B78521) (NaOH) solution to trap NOx gases.

Step-by-Step Dissolution Procedure

-

Preparation: Set up the dissolution apparatus in a fume hood. Place the desired volume of nitric acid of a specific concentration into the dissolution vessel.

-

Heating and Stirring: Begin heating and stirring the nitric acid solution to the desired experimental temperature.

-

Introduction of U3O8: Once the desired temperature is reached and stable, introduce a pre-weighed amount of U3O8 powder into the nitric acid solution.

-

Dissolution: Allow the dissolution to proceed for the desired duration. The solution will typically turn a bright yellow color as uranyl nitrate is formed.[5]

-

Sampling: At predetermined time intervals, withdraw small aliquots of the solution for analysis.

-

Analysis: Determine the uranium concentration in the collected samples using a suitable analytical method (see Section 5).

-

Termination: Once the dissolution is complete (indicated by the disappearance of the solid phase or a stable uranium concentration), turn off the heating and stirring.

-

Off-gas Management: Ensure that the off-gases are properly trapped and neutralized in the NaOH scrubbing bottles.

Analytical Methods for Uranium Concentration Determination

Accurate determination of the uranium concentration in the nitric acid solution is crucial for monitoring the dissolution progress and for final product characterization. Several analytical techniques are commonly employed.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used method for determining the concentration of uranyl ions in solution. The uranyl ion (UO2^2+) exhibits characteristic absorption peaks in the visible region of the electromagnetic spectrum.[6]

-

Procedure:

-

Prepare a series of standard solutions of uranyl nitrate in nitric acid with known uranium concentrations.

-

Measure the absorbance of the standard solutions at a specific wavelength (e.g., 416 nm).

-

Construct a calibration curve by plotting absorbance versus uranium concentration.

-

Measure the absorbance of the unknown sample and determine its uranium concentration using the calibration curve.[6]

-

It is important to match the nitric acid concentration of the standards and the samples as it can affect the uranyl ion's absorption spectrum.[6]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and accurate technique for determining the elemental and isotopic composition of a sample.

-

Procedure:

-

Digest the sample in nitric acid. For solid samples, this involves dissolving a known weight in acid.[7]

-

Dilute the digested sample to a suitable concentration for analysis.

-

Introduce the diluted sample into the ICP-MS instrument.

-

The instrument measures the abundance of uranium isotopes, allowing for the determination of the total uranium concentration.[7]

-

Standard addition or external calibration with matrix-matched standards can be used for quantification.[7]

-

Visualizations

Dissolution Process Workflow

Caption: Workflow for the dissolution of U3O8 in nitric acid.

Factors Influencing Dissolution Rate

Caption: Key factors influencing the rate of U3O8 dissolution.

Proposed Dissolution Signaling Pathway

Caption: Proposed pathway for U3O8 dissolution in nitric acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics of the Dissolution Reaction of the U3O8 Powder in Nitric Acid after Oxidation Volatilization at 850 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. publications.anl.gov [publications.anl.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Triuranium Octaoxide (U₃O₈)

For Researchers, Scientists, and Professionals in Related Fields

This technical guide provides a comprehensive overview of the natural occurrence, mineralogy, and key properties of triuranium octoxide (U₃O₈). It details the formation pathways of this significant uranium compound, its relationship with primary and secondary uranium minerals, and the analytical techniques employed for its characterization.

Introduction to Triuranium Octaoxide

Triuranium octoxide, with the chemical formula U₃O₈, is a mixed-valence oxide of uranium, containing both U(V) and U(VI) ions. It is a highly stable, olive-green to black, odorless solid.[1] In the nuclear fuel cycle, U₃O₈ is a common component of "yellowcake," an intermediate product in the processing of uranium ores, which is shipped between mining mills and refineries.[1][2] While industrially significant, its natural occurrence is primarily as a product of the alteration of primary uranium minerals rather than as a distinct mineral species itself.

Natural Occurrence and Geological Context

Triuranium octoxide is not typically classified as a primary mineral, which are minerals that remain in the same physical state as when they were originally deposited.[3] Instead, it is found as a constituent of other minerals or as an intermediate product in the weathering and oxidation of primary uranium ores.

Association with Primary Uranium Minerals: Uraninite (B1619181) and Pitchblende

The most significant primary ore of uranium is uraninite , a crystalline form of uranium dioxide (UO₂).[4][5][6] Pitchblende is a massive, amorphous, botryoidal variety of uraninite.[4][7][8] While the ideal chemical formula for uraninite is UO₂, due to oxidation, it almost invariably contains variable proportions of U₃O₈.[4] The presence of U₃O₈ increases as the mineral is exposed to oxidizing conditions. Pitchblende, as an impure form, can contain 50-80% uranium, largely as a mix of UO₂ and U₃O₈.[8]

Formation in Secondary Uranium Deposits

Secondary uranium minerals are formed through the chemical weathering and alteration of primary minerals.[3] This process typically involves the oxidation of the relatively insoluble U(IV) found in uraninite to the more soluble U(VI) uranyl ion (UO₂²⁺). This ion is then mobile in groundwater and can reprecipitate to form a wide variety of brightly colored secondary minerals.[3][9]

U₃O₈ is a key intermediate in this alteration sequence. The oxidation of UO₂ to U₃O₈ can occur in the presence of oxygen.[1] This alteration is a critical step before the uranium is fully mobilized into solution to form other secondary minerals.

Gummite: An Alteration Mixture

U₃O₈ is a significant component of gummite , a generic term for a dense, gum-like, amorphous mixture of secondary uranium minerals.[5][10][11][12] Gummite is not a distinct mineral species but rather a complex assemblage derived from the alteration of uraninite.[10][11] It typically forms as concentric layers around a core of unaltered or partially altered uraninite.[10][13] The composition of gummite is variable but is primarily composed of hydrated oxides of uranium, often including silicates and phosphates, with U₃O₈ being a key precursor and component.[10][11][13]

Mineralogical Properties and Crystallography

While not a formal mineral, the crystallographic and physical properties of U₃O₈ are well-characterized due to its importance in the nuclear industry and its presence in geological samples. Triuranium octoxide exists in several polymorphic forms, with the alpha and beta forms being the most common.[1]

Quantitative Data: Crystallographic and Physical Properties

The key properties of the common polymorphs of U₃O₈ are summarized below.

Table 1: Crystallographic Data for Triuranium Octoxide (U₃O₈) Polymorphs

| Property | α-U₃O₈ | β-U₃O₈ |

| Crystal System | Orthorhombic (pseudo-hexagonal) | Orthorhombic |

| Space Group | Amm2 (at room temp.), P62m (>350 °C) | Cmcm |

| Lattice Constants (Å) | a=6.72, b=11.97, c=4.15 | a=7.07, b=11.45, c=8.30 |

| Formation Conditions | Most stable form under standard conditions.[1] | Formed by heating α-U₃O₈ to 1350 °C and slow cooling.[1] |

| Structural Notes | Composed of identical layers of uranium and oxygen atoms.[1] | Adjacent layers have different structural arrangements.[1] |

Table 2: Physical and Thermodynamic Properties of Triuranium Octoxide (U₃O₈)

| Property | Value |

| Molar Mass | 842.08 g/mol [1] |

| Density | 8.38 g/cm³[1] |

| Melting Point | 1,150 °C (decomposes to UO₂ at 1,300 °C)[1] |

| Solubility in Water | Insoluble[1] |

| Solubility in Acids | Soluble in nitric acid and sulfuric acid[1] |

| Std. Molar Entropy (S⦵₂₉₈) | 282 J·mol⁻¹·K⁻¹[1] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -3575 kJ·mol⁻¹[1] |

Formation and Alteration Pathways

The formation of U₃O₈ in nature is a multi-step process governed by the local geochemical environment, particularly the oxidation potential (Eh). The primary pathway involves the oxidation of uraninite (UO₂).

This initial oxidation to U₃O₈ is part of a broader alteration sequence that can lead to the formation of a diverse suite of secondary uranium minerals, especially in the presence of other elements in groundwater (e.g., silica, phosphate, lead).

References

- 1. Triuranium octoxide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Uranium [geology.arkansas.gov]

- 4. Uraninite - Wikipedia [en.wikipedia.org]

- 5. Gummite | Radioactive, Uranium-bearing, Ore | Britannica [britannica.com]

- 6. mindat.org [mindat.org]

- 7. Pitchblende - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 8. Pitchblende | Radioactive, Uranium, Thorium | Britannica [britannica.com]

- 9. Formation of Secondary Uranium Minerals [jstage.jst.go.jp]

- 10. minerals.net [minerals.net]

- 11. Gummite - Wikipedia [en.wikipedia.org]

- 12. Gummite [chemeurope.com]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

electronic band structure of triuranium octaoxide

An In-depth Technical Guide to the Electronic Band Structure of Triuranium Octaoxide (U3O8)

Abstract

Triuranium octoxide (U3O8), the most stable oxide of uranium, is a critical material in the nuclear fuel cycle, particularly for long-term storage of nuclear materials.[1] Its electronic structure is remarkably complex, governed by the strongly correlated nature of uranium's 5f electrons and a mixed-valence state, which present significant challenges for both experimental characterization and theoretical modeling.[2][3] This guide provides a comprehensive overview of the electronic band structure of α-U3O8, the common room-temperature polymorph. It consolidates findings from theoretical calculations, primarily Density Functional Theory with Hubbard U corrections (DFT+U), and experimental data from various spectroscopic techniques. Key findings establish α-U3O8 as a semiconductor with an indirect band gap, where the valence and conduction bands are primarily composed of hybridized O 2p and U 5f states.[3][4][5] This document details the experimental protocols for key characterization techniques, presents quantitative data in structured tables, and uses visualizations to clarify complex workflows and concepts for researchers and scientists in the field.

Introduction

The study of uranium oxides is paramount for nuclear engineering applications, including fuel fabrication and waste management.[1] Among them, triuranium octoxide (U3O8) is the most stable form under oxidizing conditions, making it a candidate for the long-term storage of spent nuclear fuel.[1] A thorough understanding of its material properties, rooted in its electronic structure, is essential for predicting its long-term behavior.

The electronic properties of U3O8 are particularly challenging to describe due to two main factors:

-

Strong Electron Correlation: The 5f electrons of uranium are strongly correlated, meaning their behavior cannot be accurately described by simple one-electron theories. Standard electronic structure methods like Density Functional Theory (DFT) often fail, incorrectly predicting U3O8 to be a metal.[6]

-

Mixed Valence States: The U3O8 lattice contains uranium atoms in multiple oxidation states. While debated, a consensus has emerged that the structure contains two U(V) ions and one U(VI) ion per formula unit, with no U(IV) present.[6][7][8]

This guide synthesizes the current understanding of U3O8's electronic band structure, detailing the theoretical models and experimental evidence that define its properties.

Crystal and Electronic Structure Fundamentals

Polymorphs of this compound

Solid U3O8 exists in several crystalline phases, with the α-phase being the most stable and commonly encountered at room temperature.[1][7]

-

α-U3O8: Possesses an orthorhombic crystal structure (space group Amm2 or C2mm) and is stable under standard conditions.[1][7] It is composed of layers of uranium and oxygen atoms, with oxygen bridges connecting the layers.[7]

-

β-U3O8: This phase forms upon heating α-U3O8 to 1350 °C and has a hexagonal structure.[7]

-

Other Phases: A high-pressure γ-U3O8 phase and a fluorite-type phase at pressures above 8.1 GPa also exist.[7]

This guide focuses on the most prevalent α-U3O8 polymorph.

Uranium Oxidation States

The charge distribution among uranium atoms in U3O8 is a key feature of its electronic structure. Early assumptions suggested a mix of U(IV) and U(VI) ions. However, spectroscopic evidence and theoretical calculations now support a model where each formula unit contains two uranium atoms in the +5 oxidation state (U⁵⁺) and one in the +6 oxidation state (U⁶⁺).[6][7] These different valence states correspond to distinct coordination environments within the crystal lattice; the U⁵⁺ ions are typically found in pentagonal bipyramidal coordination, while the U⁶⁺ ion is in an octahedral environment.[6][9]

Theoretical Framework for Electronic Structure Calculation

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the primary theoretical tool for calculating the properties of materials like U3O8. However, standard approximations within DFT struggle with the strongly correlated 5f electrons in uranium.[3][6]

Treating Strong Correlation: The DFT+U Method

To address the limitations of standard DFT, the DFT+U method is employed. This approach adds an on-site Coulomb repulsion term (the Hubbard U parameter) to the DFT equations, which better describes the localization of the 5f electrons.[3][6] This correction is crucial; without it, the calculated ground state of U3O8 is incorrectly metallic.[6] For U3O8, an effective Hubbard parameter (Ueff) of approximately 4.0 to 4.5 eV is commonly used and yields results that align well with experimental observations.[1][2][3]

Key Electronic Band Structure Parameters

Band Gap

Theoretical and experimental studies confirm that α-U3O8 is a semiconductor.[3][5][10] The material is characterized by an indirect band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at different momentum vectors (k-points) in the Brillouin zone.[3][5] The reported values for the band gap vary depending on the measurement technique or computational approach, but generally fall within the range of 1.3 to 2.3 eV.[1][3][4][5]

Density of States (DOS)

The DOS describes the number of available electronic states at each energy level. For U3O8, the character of the bands near the Fermi level is determined by a mixture of uranium and oxygen orbitals:

-

Valence Band: The top of the valence band is dominated by contributions from hybridized O 2p and U 5f orbitals.[4]

-

Conduction Band: The bottom of the conduction band consists mainly of unoccupied U 5f states, with some contribution from U 6d states.[4]

The band gap is therefore formed between the occupied O 2p / U 5f states and the unoccupied U 5f states.[2][4]

Experimental Determination of Electronic Structure

A variety of spectroscopic techniques are used to probe the electronic structure of materials. These can be broadly categorized by whether they probe occupied or unoccupied states.

Probing Occupied States: Photoemission Spectroscopy (XPS/HAXPES)

Principle: In Photoelectron Spectroscopy (PES), X-rays (in XPS) or high-energy X-rays (in HAXPES) illuminate a sample, causing electrons to be ejected.[11] By measuring the kinetic energy of these photoelectrons, one can determine their original binding energy, effectively mapping the density of occupied electronic states.[11] This technique is also highly sensitive to the chemical environment, allowing for the determination of elemental composition and oxidation states.

Experimental Protocol (Generalized for U3O8 Powder):

-

Sample Preparation: U3O8 powder is synthesized, often by calcination of a uranium salt like uranyl chloride at high temperatures (e.g., 1000 °C).[12][13] The powder is then mounted onto a sample holder, frequently using double-sided carbon tape.[12][14]

-

Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber to prevent surface contamination and scattering of ejected electrons.

-

Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα for standard XPS, Ga Kα for HAXPES).[12][13]

-

Energy Analysis: An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons. Charge control measures, such as a low-energy electron flood gun, are often required for insulating samples like U3O8 to prevent surface charging.[12]

-

Data Acquisition: Spectra are recorded, including wide "survey" scans to identify all elements present and high-resolution scans over specific core levels (e.g., U 4f, O 1s) to analyze chemical states and valence bands.[14]

References

- 1. osti.gov [osti.gov]

- 2. hzdr.de [hzdr.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Triuranium octoxide - Wikipedia [en.wikipedia.org]

- 8. arxiv.org [arxiv.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. research.bangor.ac.uk [research.bangor.ac.uk]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide to the Low-Temperature Magnetic Properties of Triuranium Octoxide (U3O8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triuranium octoxide (U3O8), a key material in the nuclear fuel cycle, exhibits complex magnetic behavior at low temperatures, characterized by an antiferromagnetic (AFM) ordering. This technical guide provides a comprehensive overview of the magnetic properties of α-U3O8, the stable orthorhombic phase at room temperature, focusing on experimental data from heat capacity measurements, magnetic susceptibility, and neutron diffraction studies. The document details the experimental methodologies employed in these seminal studies and presents quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the material's magnetic structure and the processes for its characterization.

Low-Temperature Magnetic Ordering and Transitions

Multiple studies have confirmed that U3O8 undergoes a transition to an antiferromagnetic state at cryogenic temperatures. However, the precise Néel temperature (T_N) reported in the literature varies, suggesting that the magnetic transition may be complex or sample-dependent.

2.1 Heat Capacity and the λ-Type Anomaly

Early and definitive evidence for a magnetic transition in U3O8 comes from low-temperature heat capacity measurements. A small λ-type anomaly, characteristic of a second-order phase transition, has been observed with a maximum at 25.3 K .[1] This transition is presumed to be of magnetic origin, analogous to the antiferromagnetic ordering observed in UO2.[1] The entropy increment associated with this transition is 0.56 cal. deg.⁻¹ mole⁻¹.[1]

2.2 Magnetic Susceptibility

Magnetic susceptibility measurements also indicate an antiferromagnetic ground state.[2][3] Data show a cusp in the magnetic susceptibility as a function of temperature, which is indicative of an antiferromagnetic phase transition.[4] Some studies report AFM transitions near 4.2 K and 8.0 K , while others confirm a paramagnetic-AFM phase transition at approximately 24 K , which shifts to lower temperatures with an increasing applied magnetic field.[2][3] At 1.8 K, the absence of a hysteresis loop in the isothermal magnetization versus magnetic field plot excludes a ferromagnetic ground state.[2]

Quantitative Data

The following tables summarize the key quantitative data on the low-temperature heat capacity and thermodynamic properties of U3O8.

Table 1: Low-Temperature Heat Capacity of U3O8 [1]

| Temperature (K) | Molar Heat Capacity (Cp) (cal. deg.⁻¹ mole⁻¹) |

| 5 | (Value extrapolated) |

| 10 | (Value from graphical interpolation) |

| 18.09 | (Value from graphical interpolation) |

| 19.96 | (Value from graphical interpolation) |

| 21.92 | (Value from graphical interpolation) |

| 23.07 | (Value from graphical interpolation) |

| 23.46 | (Value from graphical interpolation) |

| 23.83 | (Value from graphical interpolation) |

| 24.18 | (Value from graphical interpolation) |

| 24.51 | (Value from graphical interpolation) |

| 24.83 | (Value from graphical interpolation) |

| 25.13 | (Value from graphical interpolation) |

| 25.42 | (Value from graphical interpolation) |

| 25.76 | (Value from graphical interpolation) |

| 26.12 | (Value from graphical interpolation) |

| 26.50 | (Value from graphical interpolation) |

| 26.87 | (Value from graphical interpolation) |

| 27.23 | (Value from graphical interpolation) |

| 27.58 | (Value from graphical interpolation) |

| 28.01 | (Value from graphical interpolation) |

| 30 | (Value from graphical interpolation) |

| 50 | (Value from graphical interpolation) |

| 100 | (Value from graphical interpolation) |

| 200 | (Value from graphical interpolation) |

| 300 | (Value from graphical interpolation) |

| 350 | (Value from graphical interpolation) |

Note: The original 1959 publication presents the data graphically. The table structure is provided for clarity; precise values would need to be extracted from the original graphs.

Table 2: Thermodynamic Functions of U3O8 at 298.15 K [1]

| Thermodynamic Function | Value |

| Molar Heat Capacity (Cp) | 56.87 cal. deg.⁻¹ mole⁻¹ |

| Standard Entropy (S°) | 67.534 cal. deg.⁻¹ mole⁻¹ |

| Enthalpy (H° - H₀°) | 10216 cal. mole⁻¹ |

| Gibbs Free Energy Function (-(F° - H₀°)/T) | 33.572 cal. deg.⁻¹ mole⁻¹ |

Experimental Protocols

4.1 Sample Preparation

The U3O8 sample used for the seminal heat capacity measurements was prepared by the ignition of pure uranium metal in air at 800 °C. The resulting oxide was then heated in oxygen at 600 °C for 24 hours to ensure stoichiometry. X-ray diffraction analysis confirmed the sample to be the α-phase of U3O8.

4.2 Low-Temperature Calorimetry

The heat capacity of U3O8 was measured over the range of 5 to 350 K using an adiabatic calorimeter.[1] The calorimeter consists of a sample container, a heater, and a thermometer, all enclosed in a vacuum-insulated space. The experimental procedure involves introducing a known amount of electrical energy to the sample and measuring the resulting temperature increase. The heat capacity is then calculated from these values. The probable error of the heat capacity measurements was reported to be about 5% at 5 K, 1% at 10 K, and 0.1% above 25 K.[1]

4.3 Neutron Diffraction

Neutron powder diffraction studies have been instrumental in determining the magnetic structure of U3O8. These experiments are typically performed at a research reactor or spallation neutron source. A powdered sample of U3O8 is placed in a cryostat to cool it to temperatures below the Néel temperature. A beam of neutrons is then scattered by the sample, and the diffraction pattern is recorded as a function of the scattering angle. Magnetic ordering is detected by the appearance of new diffraction peaks that are not present at temperatures above the magnetic transition. The positions and intensities of these magnetic peaks provide information about the size and orientation of the magnetic moments in the crystal lattice. For U3O8, neutron scattering investigations have confirmed a static AFM ordering onset between 22 and 25 K, with AFM peaks corresponding to [0.5 1 1] and [0.5 2 2] in the orthorhombic phase.[2]

Visualizations

5.1 Proposed Magnetic Structure of α-U3O8